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Executive Summary
Metabolex-36, a selective G protein-coupled receptor 120 (GPR120) agonist, emerged from

the dedicated metabolic disease research programs of Metabolex, Inc. This document provides

an in-depth technical guide on the discovery, mechanism of action, and preclinical development

of Metabolex-36. It details the experimental protocols utilized to characterize its activity and

presents a historical overview of its development within the context of the evolving corporate

landscape, from Metabolex, Inc. to its subsequent transition to CymaBay Therapeutics and the

eventual acquisition by Gilead Sciences. This whitepaper serves as a comprehensive resource

for researchers and professionals in the field of drug development, offering insights into the

scientific and corporate journey of a promising therapeutic candidate.

Introduction: The Dawn of GPR120 Agonism
The pursuit of novel therapeutic agents for type 2 diabetes and other metabolic disorders has

been a driving force in pharmaceutical research. G protein-coupled receptor 120 (GPR120),

also known as free fatty acid receptor 4 (FFAR4), was identified as a promising drug target due

to its role in mediating the effects of long-chain free fatty acids on glucose homeostasis, insulin

sensitivity, and inflammation.[1][2] Metabolex, Inc., a biopharmaceutical company founded in

1988 and focused on metabolic diseases, initiated a drug discovery program to identify and

develop potent and selective GPR120 agonists.[3]
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The Discovery of Metabolex-36
Metabolex-36, with the chemical name 3-(3,5-difluoro-4-((3-methyl-1-phenyl-1H-pyrazol-5-

yl)methoxy)phenyl)-2-methylpropanoic acid, was identified through Metabolex's dedicated

research efforts. The company's expertise in metabolic disease targets led to the exploration of

novel chemical scaffolds that could selectively activate GPR120.[4] While specific details of the

initial high-throughput screening and lead optimization campaigns are proprietary, patent filings

by Metabolex, Inc. confirm their active development of GPR120 receptor agonists.[5]

Developmental History and Corporate Landscape
The development of Metabolex-36 was intertwined with the corporate journey of its parent

company. In June 2010, Metabolex, Inc. entered into a significant global development and

license agreement with Ortho-McNeil-Janssen Pharmaceuticals, Inc., a subsidiary of Johnson

& Johnson, to discover and develop compounds for type 2 diabetes.[6] This collaboration

encompassed several of Metabolex's preclinical programs and provided substantial funding

and resources for their advancement.

In 2013, Metabolex, Inc. underwent a major corporate restructuring, which included a name

change to CymaBay Therapeutics, Inc.[3][7] The company's focus shifted, and its pipeline was

reprioritized. Subsequently, in February 2024, CymaBay Therapeutics was acquired by Gilead

Sciences, further expanding Gilead's portfolio in liver and metabolic diseases.[8] The precise

status of the Metabolex-36 program following these corporate transitions has not been publicly

disclosed.

Mechanism of Action: A Multi-faceted Approach to
Glucose Control
Metabolex-36 exerts its therapeutic effects through the activation of GPR120, which is

expressed in various tissues, including enteroendocrine L-cells in the gut and pancreatic islets.

[1][2] Its mechanism of action is characterized by a dual effect on glucose regulation:

Stimulation of GLP-1 Secretion: Activation of GPR120 in enteroendocrine L-cells promotes

the secretion of glucagon-like peptide-1 (GLP-1).[2][9] GLP-1 is an incretin hormone that

potentiates glucose-dependent insulin secretion from pancreatic beta-cells, suppresses

glucagon release, slows gastric emptying, and promotes satiety.[2]
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Modulation of Pancreatic Islet Function: Metabolex-36 has been shown to inhibit glucose-

induced somatostatin secretion from pancreatic delta-cells.[1] Somatostatin is a potent

inhibitor of both insulin and glucagon secretion; therefore, its inhibition by Metabolex-36 can

lead to an indirect increase in insulin release.[9]

This multi-pronged mechanism of action suggested that Metabolex-36 could offer a

comprehensive approach to improving glycemic control in individuals with type 2 diabetes.

Preclinical Data
A series of in vitro and in vivo studies were conducted to characterize the pharmacological

profile of Metabolex-36.

In Vitro Activity
The potency and selectivity of Metabolex-36 were evaluated in various cell-based assays.

Assay Type Cell Line Receptor Parameter Value Reference

Dynamic

Mass

Redistribution

(DMR)

CHO
human

GPR120
EC50

Not explicitly

stated for

Metabolex-

36, but a

representativ

e compound

had an EC50

< 1 µM

[4]

Calcium

Mobilization
HEK-293

human

GPR120
% Activation

96% at 5 µM

for a

representativ

e compound

[4]

β-arrestin

Recruitment

U2OS-

hGPR120

human

GPR120
EC50

1400 ± 700

nM
[9]

In Vivo Efficacy
The glucose-lowering effects of Metabolex-36 were demonstrated in preclinical animal models.
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Animal Model Study Type Dose Effect Reference

Male C57BL/6

Mice

Oral Glucose

Tolerance Test
30 mg/kg p.o.

15% reduction in

blood glucose

AUC

[4]

Male C57BL/6

Mice

Oral Glucose

Tolerance Test
100 mg/kg p.o.

45.2% reduction

in blood glucose

AUC

[4]

Male C57BL/6

Mice

Oral Glucose

Tolerance Test
100 mg/kg i.p.

24% reduction in

blood glucose

AUC

[4]

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this

whitepaper.

Calcium Mobilization Assay
Objective: To measure the ability of a compound to induce intracellular calcium mobilization

through GPR120 activation.

Methodology:

Cell Culture: HEK-293 cells stably expressing human GPR120 are cultured in Dulbecco's

Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100

U/mL), and streptomycin (100 µg/mL).

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to

confluence.

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR).

Baseline fluorescence is measured before the automated addition of test compounds at
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various concentrations.

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular

calcium concentration, are monitored in real-time.

Data Analysis: The peak fluorescence response is measured, and dose-response curves are

generated to calculate EC50 values.[10]

GLP-1 Secretion Assay
Objective: To determine the effect of a compound on GLP-1 secretion from enteroendocrine

cells.

Methodology:

Cell Culture: The murine enteroendocrine cell line STC-1 is cultured in DMEM with high

glucose, supplemented with 10% fetal bovine serum and antibiotics.

Cell Plating: Cells are seeded into 24-well plates and grown to approximately 80-90%

confluency.

Stimulation: The culture medium is replaced with a serum-free medium containing the test

compound at various concentrations. Cells are incubated for a defined period (e.g., 2 hours).

Supernatant Collection: The supernatant is collected and centrifuged to remove cellular

debris. A DPP-4 inhibitor is added to prevent GLP-1 degradation.

GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified

using a commercially available ELISA kit according to the manufacturer's instructions.

Data Analysis: The amount of GLP-1 secreted is normalized to the total protein content of the

cells in each well.[11][12]

Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo effect of a compound on glucose disposal following an oral

glucose challenge.
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Methodology:

Animal Acclimatization: Male C57BL/6 mice are housed under standard conditions with ad

libitum access to food and water for at least one week before the experiment.

Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

Compound Administration: The test compound (e.g., Metabolex-36) or vehicle is

administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the glucose

challenge.

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood

glucose is measured using a glucometer.

Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is

administered orally via gavage.

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time

points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose

levels are measured.

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each

treatment group and compared to the vehicle control group to determine the percentage of

glucose reduction.[13][14]
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Caption: GPR120 signaling cascade initiated by Metabolex-36.
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Caption: Workflow for the in vivo Oral Glucose Tolerance Test.
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Metabolex-36 represents a significant effort in the exploration of GPR120 agonism as a

therapeutic strategy for type 2 diabetes. Its discovery and preclinical development by

Metabolex, Inc. highlighted the potential of this mechanism to improve glycemic control through

a dual action on GLP-1 secretion and pancreatic islet function. While the ultimate clinical

trajectory of Metabolex-36 remains to be seen amidst a changing corporate landscape, the

foundational research and methodologies detailed in this whitepaper provide valuable insights

for the continued development of GPR120-targeted therapies. The data and protocols

presented herein serve as a technical resource to guide future research in this promising area

of metabolic drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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